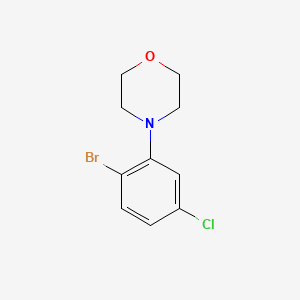

4-(2-Bromo-5-chlorophenyl)morpholine

Description

4-(2-Bromo-5-chlorophenyl)morpholine is a halogen-substituted aromatic morpholine derivative. Its structure consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a 2-bromo-5-chlorophenyl group. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the bromine and chlorine substituents.

Propriétés

IUPAC Name |

4-(2-bromo-5-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOQXICRCYNALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682144 | |

| Record name | 4-(2-Bromo-5-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-20-5 | |

| Record name | 4-(2-Bromo-5-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-chlorophenyl)morpholine typically involves the reaction of 2-bromo-5-chloroaniline with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automation in industrial settings enhances the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Bromo-5-chlorophenyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antitumor Activity

One of the notable applications of 4-(2-Bromo-5-chlorophenyl)morpholine is in the synthesis of compounds with antitumor properties. For instance, derivatives of 2-bromo-5-chloroaniline, a precursor to this compound, have been shown to produce chiral 3-aryl-3-benzyloxindoles with antitumor activity through acidylation reactions . These compounds target cancer cell proliferation and have been evaluated for their efficacy against various cancer cell lines.

Inhibition of Specific Enzymes

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. For example, studies have demonstrated that derivatives containing the morpholine moiety can act as inhibitors of the enzyme PHGDH (phosphoglycerate dehydrogenase), which is overexpressed in certain breast cancers. The structure-activity relationship (SAR) studies indicate that modifications in the morpholine structure can enhance inhibitory potency .

Synthetic Applications

Synthetic Intermediate

this compound serves as an important synthetic intermediate in organic chemistry. It can be utilized to synthesize various bioactive compounds through nucleophilic substitution reactions. For example, it can react with fluorophenylboronic acids to produce derivatives that may exhibit diverse biological activities . This versatility makes it a valuable compound in synthetic pathways aimed at developing new pharmaceuticals.

Formation of Ureas and Other Derivatives

The compound can also participate in reactions leading to the formation of ureas and other nitrogen-containing heterocycles. For instance, it can react with carbon dioxide in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield unsymmetrical ureas, which are important in medicinal chemistry for their biological activities .

Case Study 1: Antitumor Compounds

A study focusing on the synthesis of chiral 3-aryl-3-benzyloxindoles revealed that compounds derived from this compound exhibited significant antitumor activity against breast cancer cell lines. The research highlighted how structural modifications could enhance activity, leading to the identification of potent inhibitors that could be developed into therapeutic agents.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the SARs of morpholine derivatives as inhibitors of PHGDH. The study demonstrated that specific substitutions on the morpholine ring significantly affected inhibitory potency, providing insights into designing more effective drugs targeting metabolic pathways in cancer cells.

Table 1: Summary of Biological Activities

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Fluorophenylboronic Acid | Biphenyl Derivative | Base Catalysis |

| Acidylation | This compound + Acetic Anhydride | Urea Derivative | Mild Heating |

| Coupling Reaction | Morpholine + Isothiocyanatobenzene | Hydrazinecarbothioamide | Solvent-mediated |

Mécanisme D'action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Substituent Effects: Halogen Position and Identity

The position and identity of halogens significantly influence the physicochemical and biological properties of morpholine derivatives. Below is a comparative table of key analogs:

Key Observations:

Halogen Impact: The fluorinated analog (4-(2-Bromo-5-fluorobenzyl)morpholine) has a lower molecular weight (274.13 vs. ~276.56 for the chlorinated variant) due to fluorine’s smaller atomic mass. Chlorine’s larger size and polarizability may enhance lipophilicity and intermolecular interactions compared to fluorine .

Structural Isomerism :

- Evidence from VPC-14449 highlights the criticality of substituent positions. Initial synthesis of VPC-14449 with 4,5-dibromoimidazole led to discrepancies in NMR spectra compared to the intended 2,4-dibromo isomer, underscoring the need for precise structural validation .

Activité Biologique

4-(2-Bromo-5-chlorophenyl)morpholine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H10BrClN

- Molecular Weight : 245.55 g/mol

- CAS Number : 1257665-20-5

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of halogen substituents which enhance its reactivity and interaction with biological targets. The morpholine ring contributes to its pharmacokinetic properties, potentially influencing absorption and distribution in biological systems.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing halogenated phenyl groups have been shown to inhibit various cancer cell lines, including breast and prostate cancers. The specific activity of this compound against cancer cells is still under investigation, but preliminary studies suggest it may act as an inhibitor of cell proliferation.

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, similar morpholine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory potential of this compound may be linked to its ability to modulate these pathways.

| Compound | Activity (%) | Reference |

|---|---|---|

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.7 | |

| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.4 |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several morpholine derivatives and evaluated their biological activities. The compounds were tested for their ability to inhibit COX enzymes and showed promising results in reducing inflammatory responses in vivo using rat models .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated that the compound could effectively interact with COX enzymes, suggesting a mechanism for its anti-inflammatory activity .

- Antiproliferative Activity : Compounds similar to this compound have been tested against multiple cancer cell lines with varying degrees of success. For example, derivatives were found to exert significant antiproliferative effects on breast cancer cell lines, indicating potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.